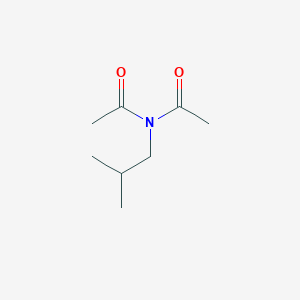

N-Acetyl-N-(2-methylpropyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetyl-N-(2-methylpropyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

The acetamide moiety is known for its diverse biological activities. Research indicates that compounds containing this functional group can exhibit anti-inflammatory, analgesic, and antimicrobial properties. Here are some key applications:

-

Urease Inhibition :

- Recent studies have demonstrated that acetamide derivatives can act as effective urease inhibitors, which are important for treating conditions like peptic ulcers and certain types of kidney stones. For instance, a derivative of N-acetyl-N-(2-methylpropyl)acetamide showed significant urease inhibition with an IC50 value of 22.61 µM .

- Antimicrobial Activity :

- Mutagenicity Studies :

Therapeutic Potential

The therapeutic applications of this compound are primarily rooted in its ability to modulate biological pathways:

- Pain Management : Given its structural similarity to known analgesics, this compound may be developed into pain-relieving medications.

- Cancer Research : The compound's potential role in inhibiting pathways related to tumor growth presents opportunities for research in oncology .

Case Study 1: Urease Inhibition

A study evaluated various acetamide derivatives for their urease inhibition capabilities. This compound was among the candidates tested, showing promising results that warrant further exploration for therapeutic applications in gastrointestinal disorders.

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of acetamides demonstrated that structural modifications could lead to enhanced antimicrobial properties. While specific data on this compound is sparse, the trends observed suggest a pathway for developing new antimicrobial agents based on this scaffold.

Propiedades

Número CAS |

1787-52-6 |

|---|---|

Fórmula molecular |

C8H15NO2 |

Peso molecular |

157.21 g/mol |

Nombre IUPAC |

N-acetyl-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C8H15NO2/c1-6(2)5-9(7(3)10)8(4)11/h6H,5H2,1-4H3 |

Clave InChI |

WQJBTSUJPQKSOP-UHFFFAOYSA-N |

SMILES |

CC(C)CN(C(=O)C)C(=O)C |

SMILES canónico |

CC(C)CN(C(=O)C)C(=O)C |

Key on ui other cas no. |

1787-52-6 |

Sinónimos |

N-acetyl-N-(2-methylpropyl)acetamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.